NHC Overcomes Coronavirus ExoN Proofreading That Renders Ribavirin and 5-Fluorouracil Ineffective
NHC potently inhibits both wild-type (WT) murine hepatitis virus (MHV) and a genetically matched MHV strain lacking the ExoN proofreading domain with equivalent potency (EC50 = 0.17 µM against WT MHV), demonstrating that NHC evades the coronavirus proofreading barrier that renders ribavirin, 5-fluorouracil, and other classic mutagenic nucleoside analogs ineffective against CoVs [1]. The selectivity index (SI = CC50 / EC50) for NHC against MHV exceeded 1,000, confirming that antiviral activity is not driven by cytotoxicity [1].
| Evidence Dimension | Antiviral potency against ExoN-intact coronavirus (MHV) |
|---|---|
| Target Compound Data | NHC EC50 = 0.17 µM; SI > 1,000 |
| Comparator Or Baseline | Ribavirin and 5-fluorouracil: ineffective at inhibiting CoVs due to ExoN proofreading; no EC50 attainable |
| Quantified Difference | NHC inhibits WT MHV at 0.17 µM; ribavirin and 5-FU show no inhibition in the same system. NHC potency is equivalent in ExoN+ and ExoN– viruses. |
| Conditions | MHV-infected DBT cells; MERS-CoV-infected Vero cells; cytotoxicity assessed by neutral red uptake |
Why This Matters
For scientific procurement targeting coronavirus antiviral research, NHC is the only nucleoside analog in this class that retains full potency against proofreading-intact coronaviruses, enabling studies that ribavirin and 5-FU cannot support.
- [1] Agostini ML, Pruijssers AJ, Chappell JD, et al. Small-Molecule Antiviral β-d-N4-Hydroxycytidine Inhibits a Proofreading-Intact Coronavirus with a High Genetic Barrier to Resistance. Journal of Virology. 2019;93(24):e01348-19. doi:10.1128/JVI.01348-19 View Source
